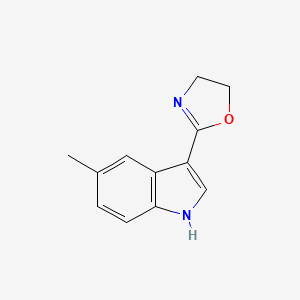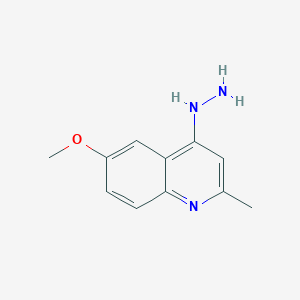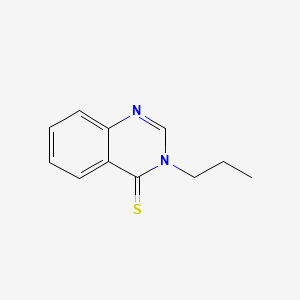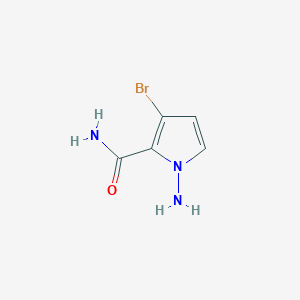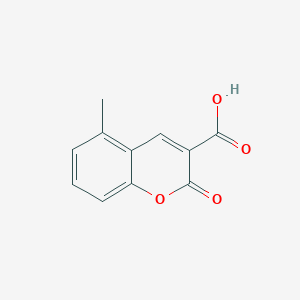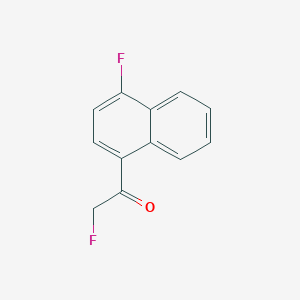![molecular formula C9H21NO2Si B11899009 N-(Propan-2-yl)-N-{[(trimethylsilyl)oxy]methyl}acetamide CAS No. 88237-56-3](/img/structure/B11899009.png)
N-(Propan-2-yl)-N-{[(trimethylsilyl)oxy]methyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide is an organic compound characterized by the presence of an isopropyl group, a trimethylsilyl group, and an acetamide moiety. This compound is notable for its applications in organic synthesis, particularly as a reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide typically involves the reaction of isopropylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and facilitate efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Hydrolysis: In the presence of water, the trimethylsilyl group can be hydrolyzed to form the corresponding alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles such as amines and thiols.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide.
Hydrolysis: The major product is the corresponding alcohol.
Oxidation and Reduction: The products vary depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is employed in the modification of biomolecules for analytical purposes.
Medicine: It is investigated for its potential use in drug development and as a protecting group in pharmaceutical synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. The isopropyl and acetamide groups contribute to the compound’s reactivity and stability, facilitating its use in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N-(trimethylsilyl)acetamide
- N-Trimethylsilylacetamide
- N-(Methoxymethyl)-N-(trimethylsilyl)methylamine
Uniqueness
N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide is unique due to the presence of both an isopropyl group and a trimethylsilyl group, which confer distinct reactivity and stability properties. This combination of functional groups makes it particularly useful in organic synthesis and as a reagent in various chemical reactions.
Propriétés
Numéro CAS |
88237-56-3 |
|---|---|
Formule moléculaire |
C9H21NO2Si |
Poids moléculaire |
203.35 g/mol |
Nom IUPAC |
N-propan-2-yl-N-(trimethylsilyloxymethyl)acetamide |
InChI |
InChI=1S/C9H21NO2Si/c1-8(2)10(9(3)11)7-12-13(4,5)6/h8H,7H2,1-6H3 |
Clé InChI |
DVWIQENIMMDIOE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CO[Si](C)(C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


